3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 100717-76-8
VCID: VC0372238
InChI: InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3
SMILES: CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O
Molecular Formula: C14H17NO2
Molecular Weight: 231.29g/mol

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

CAS No.: 100717-76-8

Cat. No.: VC0372238

Molecular Formula: C14H17NO2

Molecular Weight: 231.29g/mol

* For research use only. Not for human or veterinary use.

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one - 100717-76-8

Specification

CAS No. 100717-76-8
Molecular Formula C14H17NO2
Molecular Weight 231.29g/mol
IUPAC Name 3-butyl-4-hydroxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3
Standard InChI Key UGSGKYKRLRQHBS-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O

Introduction

Chemical Identity and Properties

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is characterized by a quinoline core with specific functional group substitutions: a butyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group attached to the nitrogen at position 1. The compound exists predominantly in the 2-quinolone tautomeric form rather than the 2-quinolinol form, which is consistent with similar 4-hydroxyquinolin-2(1H)-one derivatives .

Basic Chemical Information

Table 1 presents the key chemical identifiers and physical properties of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one:

PropertyValue
CAS Number100717-76-8
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
Exact Mass231.12600
PSA (Polar Surface Area)42.23000
LogP2.58670
Vapor Pressure2.18×10⁻⁵ mmHg at 25°C
HS Code2933790090

Source: Chemical database information

Structural Representation

The compound features a bicyclic system with a benzene ring fused to a heterocyclic ring containing nitrogen. The nitrogen atom at position 1 is methylated, while the carbon at position 3 bears a butyl chain. The hydroxyl group at position 4 is capable of forming hydrogen bonds, which influences the compound's physical and biochemical properties.

Chemical Identifiers

Additional chemical identifiers for 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one include:

Identifier TypeValue
InChIInChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3
SMILESCCCCC1=C(C2=CC=CC=C2N(C1=O)C)O
PubChem Compound54676431

Source: Chemical database information

Synthesis Methods

The synthesis of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be approached through several routes based on established methods for related 4-hydroxyquinolin-2(1H)-one derivatives.

Conrad-Limpach and Related Syntheses

The Conrad-Limpach synthesis, a well-established method for preparing 4-hydroxyquinoline derivatives, involves the thermal cyclization of aniline derivatives with β-ketoesters. For 3-alkyl-4-hydroxy-2-quinolones, this approach can be modified using:

  • A mixture of the appropriate N-methylaniline (100 mmol)

  • Substituted diethyl malonate with the desired alkyl group (102 mmol)

  • Heating in a flask equipped with a distillation head at 220-230°C for 1 hour

  • Further heating at 260-270°C until ethanol distillation ceases (typically 3-6 hours)

The general procedure for purification involves:

  • Pouring the hot reaction mixture into toluene

  • Collecting the precipitate by filtration

  • Treatment with aqueous sodium hydroxide solution

  • Acidification with HCl

  • Recrystallization if necessary

Alternative Synthetic Pathways

Another potential route for synthesizing 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one could involve:

  • Preparation of N-methylanthranilic acid derivatives

  • Reaction with appropriate β-ketoester containing the butyl group

  • Cyclization under controlled conditions

  • Purification through conventional techniques

Spectroscopic Properties

The spectroscopic characteristics of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be inferred from related compounds in the 4-hydroxyquinolin-2(1H)-one family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structurally similar compounds, the following NMR signals would be characteristic:

  • ¹H-NMR expected signals:

    • A singlet at approximately δ 3.6-3.8 ppm for the N-methyl group

    • Multiple signals between δ 0.8-2.5 ppm for the butyl chain protons

    • Aromatic protons in the range δ 7.0-8.5 ppm

    • A signal for the hydroxyl proton typically at δ 14-15 ppm (which may be D₂O-exchangeable)

  • ¹³C-NMR expected signals:

    • Carbon at position C-2 (carbonyl) around δ 160-165 ppm

    • Carbon at position C-4 (bearing the hydroxyl group) around δ 160-170 ppm

    • Aromatic carbons in the range δ 115-140 ppm

    • Aliphatic carbons of the butyl chain between δ 13-35 ppm

    • N-methyl carbon around δ 30-35 ppm

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic bands for:

  • O-H stretching (hydroxyl group) around 3400-3500 cm⁻¹

  • C=O stretching (amide carbonyl) near 1650-1670 cm⁻¹

  • Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region

  • C-H stretching for methyl and butyl groups in the 2800-3000 cm⁻¹ region

The preference for the 2-quinolone tautomer is supported by ¹³C-NMR data, particularly the chemical shift of the C8a carbon (around 137-139 ppm), which is consistent with N-substitution rather than O-substitution . This tautomeric preference affects the compound's physical properties, reactivity, and biological activity.

Hydrogen Bonding Capabilities

The 4-hydroxyl group in 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can participate in hydrogen bonding, which influences:

  • The compound's solubility in various solvents

  • Crystal packing arrangements in the solid state

  • Interactions with biological targets

  • Potential for forming complexes with metals or other molecules

Chemical Reactivity

The reactivity of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one can be predicted based on its functional groups and the known reactivity of similar compounds.

Reactions at the 4-Hydroxyl Group

The 4-hydroxyl group can participate in various reactions:

  • Esterification or etherification to form 4-substituted derivatives

  • Oxidation to form 4-oxo derivatives

  • Metal chelation through coordination with the hydroxyl oxygen

  • Nucleophilic reactions due to the enhanced nucleophilicity of the C-3 position

Reactions at the 3-Position

Studies on related compounds indicate that the carbon at position 3 (bearing the butyl group) can undergo various transformations:

  • Formylation reactions in the presence of DMF/Et₃N mixtures, potentially leading to 3,3'-methylenebis derivatives

  • Substitution of the alkyl group under specific conditions

  • Functionalization reactions to introduce additional groups

Comparison with Structurally Related Compounds

Understanding the relationships between 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one and similar compounds helps predict its properties and potential applications.

Table 2 compares key properties of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one with structurally related compounds:

CompoundMolecular FormulaMolecular WeightLogPKey Structural Difference
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-oneC₁₄H₁₇NO₂231.292.59Reference compound
3-Butyl-4-hydroxy-1H-quinolin-2-oneC₁₃H₁₅NO₂217.26~2.3Lacks N-methyl group
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-oneC₁₂H₁₃NO₂203.24~2.1Ethyl instead of butyl at C-3
1-Butyl-4-hydroxy-3-methylquinolin-2(1H)-oneC₁₄H₁₇NO₂231.292.82Butyl at N-1, methyl at C-3
4-Hydroxy-1-methyl-2-quinoloneC₁₀H₉NO₂175.18~1.7No substituent at C-3

Values derived from chemical database information

This comparison illustrates how small structural changes affect physical properties and potentially biological activities.

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